molecular formula C27H26O12 B14854583 [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B14854583
M. Wt: 542.5 g/mol
InChI Key: FRCZCWMUKGVPEF-XMPPFBFMSA-N
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Description

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate is a complex organic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate typically involves multi-step organic synthesis. The process begins with the preparation of the core oxane ring, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. The phenoxy and benzoate groups are then attached via etherification and esterification reactions, respectively. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The phenoxy and benzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound exhibits antioxidant properties due to its multiple hydroxyl groups. It is studied for its potential to scavenge free radicals and protect cells from oxidative stress.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-aging properties. It is also explored for its potential use in food preservation and packaging materials.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, inhibiting or activating specific pathways. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thereby preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and phenoxy-benzoate structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H26O12

Molecular Weight

542.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H26O12/c28-12-21-23(34)24(35)25(39-26(36)15-9-19(31)22(33)20(32)10-15)27(38-21)37-18-8-14(7-17(30)11-18)2-1-13-3-5-16(29)6-4-13/h1-11,21,23-25,27-35H,12H2/b2-1+/t21-,23-,24+,25-,27-/m1/s1

InChI Key

FRCZCWMUKGVPEF-XMPPFBFMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Origin of Product

United States

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